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molecular formula C13H15F3O2 B8603305 Butyl [3-(trifluoromethyl)phenyl]acetate CAS No. 89767-99-7

Butyl [3-(trifluoromethyl)phenyl]acetate

Cat. No. B8603305
M. Wt: 260.25 g/mol
InChI Key: WXDLQDKCNPOVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04426536

Procedure details

To 5.6 g. of potassium hydroxide of the grade described above was added 25 ml. of butanol, and the mixture was stirred for 15 minutes. To it was added dropwise 2.8 g. of 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane, and the mixture was stirred under reflux for 3.75 hours. It was then cooled to 5°, and to it was added dropwise 6 ml. of concentrated sulfuric acid. The mixture was then stirred under reflux for 30 minutes and cooled overnight. It was then reheated to reflux, and about 22 ml. of butanol and water was distilled away. The mixture was then cooled again, and diluted with about 50 ml. of water. The aqueous layer was separated and extracted with three 25 ml. portions of dichloromethane. The organic layers were combined, washed with 1 N sodium hydroxide, dried over sodium sulfate and evaporated under vacuum to obtain 3.0 g. of impure product. The product was dissolved in 30 ml. of dichloromethane, washed with water, dried over sodium sulfate and concentrated under vacuum again to obtain 2.67 g. of product, found to be 83% pure by vapor phase chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].Cl[C:4](Cl)(Cl)[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1.S(=O)(=O)(O)O.[CH2:23]([OH:27])[CH2:24][CH2:25][CH3:26]>>[F:13][C:12]([F:15])([F:14])[C:8]1[CH:7]=[C:6]([CH2:5][C:4]([O:27][CH2:23][CH2:24][CH2:25][CH3:26])=[O:1])[CH:11]=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC1=CC(=CC=C1)C(F)(F)F)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
above was added 25 ml
ADDITION
Type
ADDITION
Details
To it was added dropwise 2.8 g
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.75 hours
Duration
3.75 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 5°
ADDITION
Type
ADDITION
Details
to it was added dropwise 6 ml
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
of butanol and water was distilled away
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled again
ADDITION
Type
ADDITION
Details
diluted with about 50 ml
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with three 25 ml
WASH
Type
WASH
Details
washed with 1 N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 3.0 g
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in 30 ml
WASH
Type
WASH
Details
of dichloromethane, washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum again
CUSTOM
Type
CUSTOM
Details
to obtain 2.67 g

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1)CC(=O)OCCCC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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